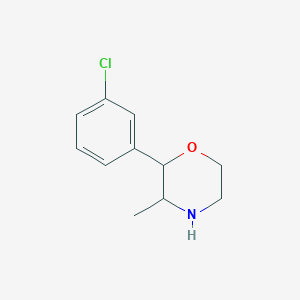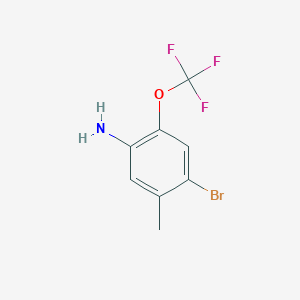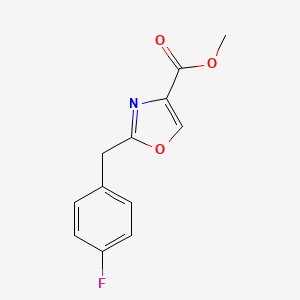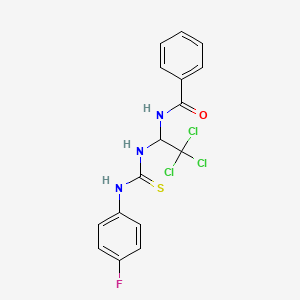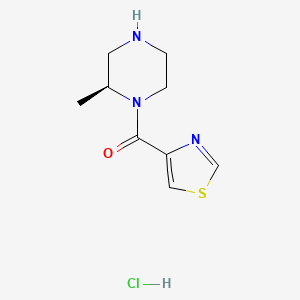
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-メチル-1-(1,3-チアゾール-4-カルボニル)ピペラジン塩酸塩は、複素環式化合物のクラスに属する化学化合物です。これは、硫黄原子と窒素原子の両方を含む五員環であるチアゾール環を含んでいます。
準備方法
合成経路と反応条件
(2S)-2-メチル-1-(1,3-チアゾール-4-カルボニル)ピペラジン塩酸塩の合成は、通常、エナミノンの環化、シアナミド、および元素状硫黄を含む反応を伴います。 このワンポット三成分カスケード環化は、官能基許容範囲が良好な良好な収率で2-アミノ-5-アシルチアゾールを提供します 。反応条件は穏やかで、室温で実行できます。これは、この化合物を合成するための効率的な方法です。
工業生産方法
この化合物の工業生産方法は、文献ではあまり文書化されていません。一般的なアプローチは、ラボ規模の合成方法のスケールアップ、反応条件の最適化、および再結晶やクロマトグラフィーなどのさまざまな精製技術を通じて最終製品の純度と収率を確保することを含みます。
化学反応の分析
反応の種類
(2S)-2-メチル-1-(1,3-チアゾール-4-カルボニル)ピペラジン塩酸塩は、次のようなさまざまな種類の化学反応を起こすことができます。
酸化: チアゾール環は、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: この化合物は、チアゾリジンを形成するように還元することができます。
置換: チアゾール環は、さまざまな求電子剤と置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)、還元剤(水素化ホウ素ナトリウムなど)、求電子剤(ハロゲン化アルキルなど)があります。反応条件は、目的の変換によって異なりますが、一般的には穏やかな温度と中性からわずかに酸性または塩基性の条件で行われます。
主な生成物
これらの反応から形成される主な生成物には、スルホキシド、スルホン、チアゾリジン、置換チアゾールなどがあります。これは、使用される特定の反応と条件によって異なります。
科学研究への応用
(2S)-2-メチル-1-(1,3-チアゾール-4-カルボニル)ピペラジン塩酸塩は、次のようないくつかの科学研究への応用があります。
化学: これは、より複雑な複素環式化合物を合成する際の構成ブロックとして使用されます。
医学: これは、生物学的標的に相互作用する可能性があるため、治療薬としての可能性について調査されています。
工業: この化合物は、導電率や蛍光などの特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
(2S)-2-メチル-1-(1,3-チアゾール-4-カルボニル)ピペラジン塩酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。チアゾール環は、酵素の活性部位と水素結合やその他の相互作用を形成し、酵素の活性を阻害または調節することができます。関与する正確な経路は、特定の生物学的標的と化合物が使用されるコンテキストによって異なります。
類似化合物の比較
類似化合物
類似の化合物には、次のような他のチアゾール誘導体があります。
- 2,4-二置換チアゾール
- 1,2,3-トリアゾール
- 1,3,4-チアジアゾール
独自性
(2S)-2-メチル-1-(1,3-チアゾール-4-カルボニル)ピペラジン塩酸塩は、チアゾール環における特定の置換パターンとピペラジン部分の存在により、ユニークです。構造の特徴のこの組み合わせは、他のチアゾール誘導体と比較して、独自の化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2,4-disubstituted thiazoles
- 1,2,3-triazoles
- 1,3,4-thiadiazoles
Uniqueness
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride is unique due to its specific substitution pattern on the thiazole ring and the presence of the piperazine moiety. This combination of structural features gives it distinct chemical and biological properties compared to other thiazole derivatives.
特性
分子式 |
C9H14ClN3OS |
|---|---|
分子量 |
247.75 g/mol |
IUPAC名 |
[(2S)-2-methylpiperazin-1-yl]-(1,3-thiazol-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C9H13N3OS.ClH/c1-7-4-10-2-3-12(7)9(13)8-5-14-6-11-8;/h5-7,10H,2-4H2,1H3;1H/t7-;/m0./s1 |
InChIキー |
OLRHZFHVDGQNLH-FJXQXJEOSA-N |
異性体SMILES |
C[C@H]1CNCCN1C(=O)C2=CSC=N2.Cl |
正規SMILES |
CC1CNCCN1C(=O)C2=CSC=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)
![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)


![(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11717186.png)

![2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B11717214.png)
